molecular formula C5H7ClO B8423060 3-chloro-1-methoxy-1,3-butadiene CAS No. 53144-32-4

3-chloro-1-methoxy-1,3-butadiene

Cat. No.: B8423060
CAS No.: 53144-32-4
M. Wt: 118.56 g/mol
InChI Key: RWXHPGAQVWALQO-UHFFFAOYSA-N
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Description

3-Chloro-1-methoxy-1,3-butadiene is a specialized chemical reagent that serves as a versatile building block in organic synthesis. Its primary research value lies in its role as a diene component in Diels-Alder cycloaddition reactions, providing a facile entry to complex molecular architectures. For instance, this compound has been utilized in a novel Diels-Alder reaction to develop a short and convergent synthesis pathway for RS-43179, a potent 5-lipoxygenase inhibitor, and related β-halogenated polysubstituted naphthalene derivatives . The molecular formula of the compound is C6H13ClO . The presence of both chloro and methoxy substituents on the diene system influences its reactivity and regioselectivity, making it a valuable synthon for constructing carbocyclic and heterocyclic compounds with high functionalization. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult appropriate safety data sheets prior to handling.

Properties

CAS No.

53144-32-4

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

3-chloro-1-methoxybuta-1,3-diene

InChI

InChI=1S/C5H7ClO/c1-5(6)3-4-7-2/h3-4H,1H2,2H3

InChI Key

RWXHPGAQVWALQO-UHFFFAOYSA-N

Canonical SMILES

COC=CC(=C)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction is conducted in diethyl ether at -55°C under anhydrous conditions. Gaseous hydrogen chloride is bubbled into a solution of cis-1-methoxy-1-buten-3-yne, leading to the formation of the trans-diene through stereospecific addition. The low temperature minimizes side reactions such as polymerization or over-chlorination. The overall reaction can be summarized as:

cis-1-Methoxy-1-buten-3-yne+HCl55C,Et2OThis compound\text{cis-1-Methoxy-1-buten-3-yne} + \text{HCl} \xrightarrow{-55^\circ \text{C}, \, \text{Et}_2\text{O}} \text{this compound}

Comparative Analysis of Alternative Routes

No alternative synthesis methods for this compound have been widely documented in the literature. However, analogous compounds such as 3-chloro-1-ethoxy-1,3-butadiene are prepared via similar hydrochlorination strategies, indicating the method’s versatility for varying alkoxy groups.

Industrial Applications and Case Studies

Role in Pharmaceutical Synthesis

In EP0221474B1, this compound is employed in a one-pot Diels-Alder reaction with 2,3-dimethoxybenzo-1,4-quinone to synthesize an antipsoriatic agent. The diene’s electron-rich nature facilitates [4+2] cycloaddition at room temperature, underscoring its reactivity advantage over less substituted dienes.

Process Optimization in Patented Routes

Data Summary: Synthesis Parameters

The following table consolidates critical parameters for the hydrochlorination method:

Parameter Details
Starting Materialcis-1-Methoxy-1-buten-3-yne
ReagentHydrogen chloride (gaseous)
SolventDiethyl ether
Temperature-55°C
Reaction TimeNot specified (typically until completion)
Key EquipmentCryogenic reactor, HCl delivery system
ScaleLab-scale to industrial

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-methoxy-1,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) can be used under mild conditions.

    Diels-Alder Reactions: Typically conducted at elevated temperatures with dienophiles like maleic anhydride.

    Substitution Reactions: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Electrophilic Addition: Products include 1,2-dihalogenated or 1,2-haloalkyl derivatives.

    Diels-Alder Reactions: Cyclohexene derivatives with various functional groups.

    Substitution Reactions: Substituted dienes with different nucleophilic groups.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 3-chloro-1-methoxy-1,3-butadiene is its use as an intermediate in the synthesis of pharmaceutical compounds. It can be employed to create various biologically active molecules through nucleophilic substitution reactions. For instance, the compound can be utilized to synthesize anti-inflammatory agents and other therapeutics due to its ability to introduce functional groups that enhance biological activity.

Case Study: Synthesis of Anti-inflammatory Agents
A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The compound underwent nucleophilic attack by amines, leading to the formation of substituted derivatives with improved pharmacological profiles.

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for the production of specialized polymers. Its ability to participate in anionic polymerization makes it valuable for creating polymers with specific mechanical and thermal properties.

Data Table: Polymerization Characteristics

MonomerPolymer TypeProperties
This compoundStyrene-like PolymersHigh thermal stability
ElastomersEnhanced flexibility

Agrochemical Development

The compound has shown potential in agrochemical applications as well. Its derivatives can be synthesized to develop herbicides and pesticides that target specific biological pathways in plants or pests.

Case Study: Herbicide Development
Research has indicated that derivatives of this compound exhibit herbicidal activity against certain weed species. The structure-activity relationship studies revealed that modifications to the methoxy group significantly influenced herbicidal efficacy.

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. The synthesis processes should aim for minimal waste generation and high atom economy to align with green chemistry principles.

Mechanism of Action

The mechanism of action of 3-chloro-1-methoxy-1,3-butadiene in chemical reactions involves its conjugated diene system, which allows for various electrophilic and nucleophilic interactions. The presence of the chlorine atom and methoxy group influences the reactivity and selectivity of the compound in different reactions. For example, in Diels-Alder reactions, the compound’s conjugated system facilitates the formation of cyclohexene derivatives through a concerted mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-chloro-1-methoxy-1,3-butadiene with structurally or functionally related chlorinated and substituted 1,3-butadienes.

Structural and Functional Analogues

Reactivity and Electronic Effects

  • This compound: The methoxy group activates the diene via electron donation, while the chlorine atom withdraws electrons, creating a polarized system. This may lead to unique regioselectivity in cycloadditions or electrophilic attacks compared to non-chlorinated analogues.
  • 1-Methoxy-1,3-butadiene : Electron-donating methoxy group enhances reactivity in Diels-Alder reactions, yielding mixed product ratios (e.g., 45:55 for 10a:11a) due to unsymmetrical substitution .
  • Chloroprene (2-chloro-1,3-butadiene) : The 2-chloro substituent facilitates polymerization into neoprene, a synthetic rubber with high chemical stability .
  • HCBD : Extensive chlorination increases environmental persistence and toxicity, acting as a nephrotoxicant in combination with solvents like trichloroethylene .

Toxicity and Environmental Impact

  • Chloroprene : Linked to occupational hazards, including respiratory and dermal toxicity during neoprene production .
  • HCBD : Classified as a hazardous air pollutant; bioaccumulates in ecosystems and synergizes with other nephrotoxicants .

Q & A

Q. What are the established synthetic routes for 3-chloro-1-methoxy-1,3-butadiene, and how do reaction conditions influence isomer purity?

  • Methodological Answer : The compound can be synthesized via dehydrochlorination of dichlorobutene precursors. For example, cis-1-chloro-1,3-butadiene is produced by treating cis-1,4-dichloro-2-butene with sodium amide (NaNH₂) at elevated temperatures. The reaction conditions (e.g., solvent, temperature, and base strength) critically affect isomer distribution. Vapor-phase chromatography (VPC) and NMR are essential for verifying isomer ratios, as commercial samples may contain ~85% cis and 15% trans isomers . Chlorination of 1-chloro-1,3-butadiene followed by dehydrochlorination is another route, but competing pathways may yield mixed dichlorobutadiene derivatives .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer : Key techniques include:
  • Spectroscopy : Infrared (IR) and UV-Vis spectra identify functional groups and conjugation patterns. NMR (¹H/¹³C) resolves isomerism and confirms methoxy and chloro substituent positions.
  • Chromatography : Gas chromatography (GC) or HPLC paired with mass spectrometry (GC-MS/LC-MS) quantifies purity and detects byproducts.
  • Boiling Point Analysis : Matches literature values to validate physical properties .

Q. What are the primary safety and handling considerations for this compound in laboratory settings?

  • Methodological Answer :
  • Flammability : Highly flammable; use inert atmospheres (N₂/Ar) during reactions.
  • Toxicity : Chlorinated dienes may release HCl upon decomposition. Use fume hoods and personal protective equipment (PPE).
  • Stability : Store in dark, cool conditions to prevent polymerization or oxidation. Monitor for peroxides if ether solvents are used .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic transitions and reactivity of this compound?

  • Methodological Answer :
  • Hartree-Fock (HF) and DFT : Calculate ground-state energies, HOMO-LUMO gaps, and ionization potentials. Basis sets like cc-pVDZ improve accuracy for conjugated systems.
  • Molecular Dynamics : Simulate thermal decomposition pathways, such as HCl elimination or diradical formation.
  • Koopman’s Theorem : Predict ionization energies from HOMO energies, validated against experimental photoelectron spectra .

Q. How does this compound degrade under environmental conditions, and what are the key transformation products?

  • Methodological Answer :
  • Anaerobic Degradation : Methanogenic sediments facilitate reductive dechlorination, producing tetrachlorobutadiene intermediates. Microbial activity drives stepwise Cl⁻ removal, with half-lives of 3–300 days in aquatic systems .
  • Pyrolysis : Thermal decomposition at >300°C generates hazardous gases (e.g., HCl, 1,3-butadiene) detected via TG-FTIR-MS. Kinetic studies using Flynn-Wall-Ozawa models predict activation energies for degradation stages .

Q. What strategies optimize regioselectivity in Diels-Alder reactions involving this compound?

  • Methodological Answer :
  • Electron-Deficient Dienophiles : Maleic anhydride or nitroolefins enhance reaction rates due to the electron-withdrawing Cl and OMe groups.
  • Lewis Acid Catalysts : ZnCl₂ or TiCl₄ polarize the diene, favoring endo transition states.
  • Solvent Effects : Low-polarity solvents (e.g., toluene) improve selectivity by minimizing solvation of the transition state .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of butadiene derivatives?

  • Methodological Answer :
  • Fluorination : Hexafluoro-1,3-butadiene (C₄F₆) exhibits reduced reactivity and higher thermal stability due to strong C-F bonds. Compare log Kow and vapor pressure data to assess environmental mobility.
  • Substituent Effects : Chloro groups increase density and boiling points, while methoxy groups enhance solubility in polar aprotic solvents .

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